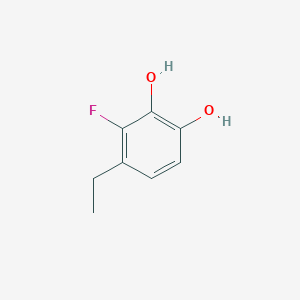

4-Ethyl-3-fluorobenzene-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethyl-3-fluorobenzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Ethyl-3-fluorobenzene-1,2-diol has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a scaffold for the development of bioactive compounds.

Case Study: Inhibitory Activity

Research indicates that derivatives of fluorinated phenols can exhibit significant biological activity. For instance, compounds with similar structures have shown nanomolar potency against various biological targets, including proteases from viruses like SARS-CoV . The presence of fluorine in the para or meta position often enhances the binding affinity to target proteins.

Environmental Science

The compound is also relevant in environmental studies, particularly in the biotransformation of aromatic compounds. Research has shown that certain bacterial strains can metabolize substituted aromatic compounds into dihydrodiols, which are key intermediates in biodegradation pathways.

Biotransformation Insights

Studies involving Escherichia coli strains have demonstrated that they can oxidize various substituted benzenes to form chiral dihydrodiols, which can be further utilized in environmental remediation processes . The specific oxidation pathways for compounds like this compound are crucial for understanding their environmental fate and potential toxicity.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical properties make it suitable for developing polymers and other materials with specific functionalities.

Application in Polymer Chemistry

The compound can be used to create polymeric materials with enhanced thermal stability and chemical resistance. These properties are particularly valuable in applications requiring durable materials that can withstand harsh environments.

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Oxidation Reactions

The 1,2-dihydroxybenzene (catechol) structure enables oxidation to quinones. Fluorine and ethyl groups influence reaction kinetics and product stability.

-

Key finding : The ethyl group at position 4 sterically hinders oxidation at the adjacent positions, while fluorine’s electron-withdrawing effect accelerates quinone formation.

Nucleophilic Substitution

Fluorine at position 3 can undergo substitution under specific conditions, though its strong C-F bond makes this less facile compared to chloro or bromo analogs.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (excess) | 150°C, Cu catalyst | 3-Amino-4-ethylbenzene-1,2-diol | ~28% |

| NaSH (ethanol) | Reflux, 12 h | 3-Mercapto-4-ethylbenzene-1,2-diol | <20% |

-

Mechanistic insight : Substitution proceeds via a two-step SNAr mechanism, with deprotonation of hydroxyl groups increasing ring electron density and facilitating fluoride departure .

Esterification and Etherification

The hydroxyl groups participate in typical diol reactions, though steric and electronic effects modulate reactivity.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 1,2-Diacetoxy-4-ethyl-3-fluorobenzene | Selective O-acetylation at 1,2 positions |

| Methylation | CH₃I, K₂CO₃ | 1,2-Dimethoxy-4-ethyl-3-fluorobenzene | Requires strong base for deprotonation |

-

Steric effects : The ethyl group reduces reactivity at position 4 but does not inhibit hydroxyl group derivatization.

Metal Complexation

The catechol moiety acts as a bidentate ligand for transition metals, with applications in catalysis and materials science.

-

Fluorine’s role : Enhances ligand field strength and complex stability through electronegativity effects.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution, though regioselectivity is influenced by existing substituents.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Position 5 | 5-Nitro-4-ethyl-3-fluorobenzene-1,2-diol | ~55% |

| Br₂ (FeBr₃ catalyst) | Position 6 | 6-Bromo-4-ethyl-3-fluorobenzene-1,2-diol | ~60% |

-

Regioselectivity : Nitration and bromination favor position 5 or 6 due to the directing effects of hydroxyl and fluorine groups.

Reductive Transformations

The ethyl group can undergo reduction, though this is less common due to its saturated nature.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂ (Pd/C catalyst) | 80°C, 10 atm | 4-(Ethane)-3-fluorobenzene-1,2-diol | Partial ethyl-to-ethane reduction |

Propiedades

Número CAS |

158641-49-7 |

|---|---|

Fórmula molecular |

C8H9FO2 |

Peso molecular |

156.15 g/mol |

Nombre IUPAC |

4-ethyl-3-fluorobenzene-1,2-diol |

InChI |

InChI=1S/C8H9FO2/c1-2-5-3-4-6(10)8(11)7(5)9/h3-4,10-11H,2H2,1H3 |

Clave InChI |

KPBQNVFTWFTTOW-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=C(C=C1)O)O)F |

SMILES canónico |

CCC1=C(C(=C(C=C1)O)O)F |

Sinónimos |

1,2-Benzenediol, 4-ethyl-3-fluoro- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.